Aminon
Description
Structure
2D Structure
Properties
CAS No. |
34815-94-6 |
|---|---|
Molecular Formula |
C27H33N5O5S |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
azanium;4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C27H30N4O5S.H3N/c1-18-25(26(32)31(28-18)23-14-16-24(17-15-23)37(34,35)36)27(33,19-6-10-21(11-7-19)29(2)3)20-8-12-22(13-9-20)30(4)5;/h6-17,25,33H,1-5H3,(H,34,35,36);1H3 |
InChI Key |
BCTILSWHJRTUIE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CC1=NN(C(=O)C1C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[NH4+] |
Synonyms |
aminon |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for Aminon
Retrosynthetic Analysis of the Aminon Scaffold
A retrosynthetic analysis of the this compound scaffold provides a logical framework for planning its synthesis from simpler, commercially available starting materials. numberanalytics.comyoutube.comyoutube.comscripps.eduyoutube.com The primary disconnection point in the this compound structure is the bond between the pyrazolone (B3327878) ring and the dimethylamino group at the C4 position. This leads to the key intermediate, 4-aminoantipyrine (B1666024). chemicalbook.comchemrevlett.comnih.govglobalresearchonline.netchemicalbook.com
Further disconnection of 4-aminoantipyrine reveals antipyrine (B355649) as a precursor. chemicalbook.com The synthesis of antipyrine itself can be traced back to the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776). This multi-step disconnection strategy is outlined below:
Retrosynthetic Pathway for this compound:
| Target Molecule | Precursor 1 | Precursor 2 |
| This compound | 4-Aminoantipyrine | Formaldehyde (B43269)/Reducing Agent |
| 4-Aminoantipyrine | Antipyrine | Nitrosating Agent/Reducing Agent |
| Antipyrine | Phenylhydrazine | Ethyl Acetoacetate |
This analysis highlights the core building blocks required for the synthesis of this compound and guides the development of synthetic routes.
Development of Novel Synthetic Pathways
The development of efficient and novel synthetic pathways is crucial for the large-scale production of this compound and its derivatives. This involves exploring various strategies for the formation of the pyrazolone ring and the introduction of key functional groups.
Multi-component Reaction Strategies for Pyrazolone Ring Formation
Multi-component reactions (MCRs) offer an efficient approach to the synthesis of the pyrazolone core of this compound in a single step from simple precursors. The classical Knorr pyrazole (B372694) synthesis, a condensation reaction between a β-ketoester (like ethyl acetoacetate) and a hydrazine (B178648) (like phenylhydrazine), forms the basis of many pyrazolone syntheses.
Functionalization Approaches for Dimethylamino and Sulfonic Acid Moieties
Dimethylamino Group: The introduction of the dimethylamino group at the C4 position is a critical step in the synthesis of this compound. A common method involves the reductive amination of 4-aminoantipyrine. chemicalbook.com This process typically utilizes formaldehyde as the source of the methyl groups in the presence of a reducing agent. A historical method, the Eschweiler-Clarke reaction, employs formic acid as both the methylating agent and the reductant.
A typical procedure for the synthesis of this compound from 4-aminoantipyrine involves catalytic hydrogenation. chemicalbook.com In this process, 4-aminoantipyrine is reacted with formaldehyde in the presence of a nickel catalyst and hydrogen gas. chemicalbook.com
Sulfonic Acid Moiety: The introduction of a sulfonic acid group onto the this compound scaffold can be achieved through electrophilic aromatic substitution. While direct sulfonation of this compound is not widely reported, general methods for the sulfonation of aromatic rings can be applied. wikipedia.orgyoutube.comkhanacademy.org This typically involves reacting the substrate with a sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid. youtube.comkhanacademy.org The position of sulfonation on the phenyl ring of the this compound molecule would be directed by the existing substituents.
A plausible route for the synthesis of a sulfonic acid derivative of this compound would involve the sulfonation of a precursor like antipyrine, followed by the subsequent steps to introduce the amino and dimethylamino groups. The use of protecting groups might be necessary to control the regioselectivity of the sulfonation reaction. wikipedia.org
Asymmetric Synthesis Approaches for Chiral Centers (if applicable)
The parent this compound molecule is achiral and therefore does not require asymmetric synthesis. However, the development of chiral analogs of this compound could be of interest for exploring structure-activity relationships. While there are no direct reports on the asymmetric synthesis of this compound itself, general strategies for the asymmetric synthesis of chiral pyrazoles and related heterocyclic compounds can be considered.
Recent advances in catalysis have enabled the asymmetric synthesis of chiral amines and other functional groups. rsc.orgnih.govyale.edu For instance, the use of chiral catalysts or auxiliaries in the key bond-forming steps could potentially lead to the enantioselective synthesis of chiral this compound derivatives. yale.edunih.govyoutube.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing costs and environmental impact. This involves a systematic study of various parameters such as temperature, solvent, reaction time, and the choice of catalyst.
Catalytic Systems in this compound Synthesis
Catalysts play a pivotal role in the synthesis of this compound and its precursors, enhancing reaction rates and selectivity.
Nickel Catalysts: As mentioned earlier, a common method for the synthesis of this compound from 4-aminoantipyrine involves catalytic hydrogenation using a nickel catalyst. chemicalbook.com This heterogeneous catalyst facilitates the reductive methylation of the amino group with formaldehyde.
Organocatalysts: In the synthesis of Schiff base derivatives of 4-aminoantipyrine, organocatalysts have been shown to be effective. chemrevlett.com These small organic molecules can promote reactions under mild conditions, often with high efficiency. For example, pyrrolidine (B122466) has been used as a catalyst for the synthesis of aldimines from aldehydes and primary amines. nih.gov
Solvent Effects and Green Chemistry Considerations
In the synthesis of chemical compounds, solvents constitute a significant portion of the process waste, often accounting for 80-90% of non-product material. nih.gov The principles of green chemistry advocate for the minimization or elimination of auxiliary substances like solvents, or their replacement with more environmentally benign alternatives. nih.govpnas.org An ideal green solvent is characterized by being non-toxic, biodegradable, readily available, inexpensive, and having a high boiling point to reduce volatile emissions. nih.govpnas.org
Traditional syntheses, including those for aminonaphthoquinone derivatives, have often employed conventional organic solvents such as tetrahydrofuran (B95107) (THF), methylene (B1212753) chloride (CH₂Cl₂), and methanol. nih.govorganic-chemistry.org While effective at dissolving reactants and facilitating mass transfer, many of these solvents are derived from petroleum, are toxic, and pose environmental and health risks. nih.gov For example, a one-pot synthesis of 2-amidonaphthoquinones starting from 2-amino-1,4-naphthoquinone utilizes THF and CH₂Cl₂. nih.gov Aromatic chlorinated solvents, in particular, are discouraged due to their volatility and ozone-depleting potential. nih.gov
The move towards greener synthesis routes involves several strategies:
Solvent Replacement: The most crucial aspect is the selection of a greener solvent. Water is considered the ultimate green solvent due to its natural abundance, non-toxicity, and safety. pnas.org The hydrophobic effect in water can accelerate certain reactions and improve selectivity, even for reactants with low water solubility. pnas.org Other recommended green solvents include supercritical fluids (like CO₂), ionic liquids (ILs), polyethylene (B3416737) glycols (PEGs), and glycerol. nih.govpnas.orgnih.gov Glycerol, a byproduct of biodiesel production, is particularly attractive due to its low cost, biodegradability, and high boiling point. nih.gov
Solvent Reduction and Solvent-Free Reactions: The ideal green reaction would occur without any solvent. nih.gov Mechanochemistry, where reactions are initiated by grinding solids together, is one such approach. nih.gov In other cases, selecting a solvent that can support multiple consecutive reaction steps can significantly reduce waste by eliminating the need for intermediate workups and solvent swaps. nih.gov
Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. rsc.org Catalytic methods are preferred over stoichiometric reagents to improve atom economy. rsc.org For instance, the use of recyclable catalysts, such as quaternary ammonium (B1175870) salts in the synthesis of α-aminophosphonates, exemplifies a greener approach. organic-chemistry.org
By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing the environmental footprint associated with chemical manufacturing. rsc.org
One-Pot Synthesis Techniques
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govnih.gov This approach is particularly valuable for synthesizing complex molecules like the derivatives of this compound.
In situ Reduction: The starting 2-amino-1,4-naphthoquinone is hydrogenated using a Palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere to form the hydroquinone (B1673460) intermediate. nih.gov
Amide Coupling: After purging the hydrogen, an acid chloride and a base (sodium bicarbonate, NaHCO₃) are added directly to the mixture, facilitating the acylation of the amino group. nih.gov
Atmospheric Oxidation: Upon filtration and exposure to air, the hydroquinone is re-oxidized to the final 2-amidonaphthoquinone product. nih.gov
| Entry | Acid Chloride | Product | Yield (%)a |
|---|---|---|---|
| 1 | Crotonyl chloride | 10 | 69 |
| 2 | Cinnamoyl chloride | 11 | 64 |
| 3 | 3,3-Dimethylacryloyl chloride | 12 | 68 |
| 4 | 2-Hexenoyl chloride | 13 | 62 |
| 5 | Tigloyl chloride | 14 | 51c |
| 6 | Methacryloyl chloride | 15 | 60c |
aIsolated yield from 2-amino-1,4-naphthoquinone (7). cUsed 2 equivalents of acid chloride.
Similarly, one-pot, multi-component reactions are employed for synthesizing other amino-containing heterocyclic compounds, such as 2-amino-3-cyano-4H-chromenyl phosphonates, often using simple and economical catalysts like potassium carbonate. researchgate.net These techniques, including chemoenzymatic one-pot syntheses, represent a powerful strategy in modern organic chemistry for creating molecular diversity efficiently. nih.gov
Derivatization and Analog Synthesis Strategies
Structure-Reactivity Relationship Studies via Analog Generation
Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to synthetic strategy and drug discovery. By systematically generating analogs of a parent compound like this compound and evaluating their properties, chemists can deduce key structural requirements for desired outcomes, such as reaction efficiency or biological activity. nih.govmdpi.com
The one-pot synthesis of 2-amidonaphthoquinones provides a practical platform for studying structure-reactivity relationships. nih.gov In this synthesis, the nature of the acylating agent (acid chloride) directly influences the reaction's success. The data reveals that while various unsaturated acid chlorides are well-tolerated, substrates with α-substituents require double the amount of the acid chloride to achieve acceptable yields, indicating a steric hindrance effect at the reaction center. nih.gov Furthermore, attempts to use carboxylic acids with a coupling agent like EDC, instead of the more reactive acid chlorides, resulted in a significantly lower yield (19%), highlighting the electronic requirements of the coupling step. nih.gov
This approach of generating a library of related compounds to probe reactivity and function is a common strategy. For example, in the development of harmine (B1663883) analogs, various substituents were introduced at the 7-position to study their effect on enzyme inhibition. nih.gov This systematic modification allowed researchers to identify that substituents containing a carboxylic acid or amino group were less potent, likely due to unfavorable electrostatic interactions within the enzyme's binding pocket. nih.gov Similarly, studies on adenosine (B11128) A3 receptor antagonists involved synthesizing dozens of derivatives to map how changes in structure correlate to binding affinity and kinetics, leading to the identification of antagonists with vastly different receptor residence times. acs.org
Key factors often modulated in such studies include:
Linker Length and Flexibility: The distance and conformational freedom between key functional groups can dramatically impact potency and selectivity. nih.gov
Electronic Effects: Introduction of electron-donating or electron-withdrawing groups can alter the reactivity of nearby functional groups. mdpi.com
Steric Hindrance: Bulky groups can prevent or slow down a reaction by physically blocking access to the reactive site. nih.gov
Hydrogen Bonding Capacity: Adding or removing hydrogen bond donors or acceptors can influence binding to a biological target or affect solubility. nih.gov
By analyzing the outcomes of these systematic modifications, predictive models can be developed to guide the design of future analogs with optimized properties.
Introduction of Modifying Functional Groups for Research Probes
To study the biological roles and interactions of molecules like this compound, it is often necessary to attach reporter groups or affinity tags. This is achieved by introducing specific functional groups onto the core structure that can undergo selective chemical reactions, a process central to the field of chemical biology. nih.govresearchgate.net The primary amino group of this compound (2-amino-1,4-naphthoquinone) is an excellent target for such modifications due to its good nucleophilicity. mdpi.com
A variety of chemical methods can be employed to introduce functional groups suitable for creating research probes: biosyn.comnih.gov
Acylation with Activated Esters: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines, forming stable amide bonds. rsc.orgnih.gov An NHS ester of a molecule containing a bioorthogonal handle, such as an azide (B81097) or an alkyne, can be reacted with this compound. This introduces a "click chemistry" handle, allowing for subsequent, highly specific attachment of fluorescent dyes, biotin (B1667282) tags, or other probes in a biological context. thermofisher.com
Reaction with Isocyanates and Isothiocyanates: These reagents react readily with amines to form stable urea (B33335) or thiourea (B124793) linkages, respectively, providing another robust method for derivatization. rsc.orgnih.gov
Introduction of Aldehydes or Ketones: Reductive amination can be used in reverse, or specific reagents can introduce a carbonyl group. This group can then be targeted with hydrazines or hydroxylamines to form hydrazones or oximes, which are stable linkages useful in bioconjugation. nih.govthermofisher.com
Epoxide Ring-Opening: Epoxides are reactive electrophiles that can be attacked by the nucleophilic amino group of this compound. rsc.org Functionalized epoxides can serve as probes for protein labeling and activity-based protein profiling. researchgate.net
The goal is to create a modified this compound analog that retains its core properties while bearing a functional handle for further manipulation. For instance, a fluorescent probe could be attached to track the molecule's localization within a cell, or a biotin tag could be used for affinity purification of its binding partners. nih.gov The choice of linker and functional group is critical to ensure that the modification does not disrupt the molecule's intended biological activity. nih.gov
Bioconjugation Chemistries for Ligand Development (focused on chemical methodologies)
Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule, to create a new hybrid with combined properties. nih.govrsc.org For a molecule like this compound, derivatization strategies can prepare it to act as a ligand that can be covalently attached to proteins, peptides, or other biological targets. The chemical methodologies focus on creating stable, selective linkages under biocompatible conditions (aqueous solution, neutral pH). nih.govrsc.org
The primary amino group of this compound is a key handle for bioconjugation, mirroring the strategies used to target the ε-amino group of lysine (B10760008) residues in proteins. mdpi.com
Key chemical methodologies applicable to this compound for ligand development include:
Amine-Reactive Crosslinkers: The most common approach involves activated esters, particularly those of N-hydroxysuccinimide (NHS). rsc.orgnih.gov Heterobifunctional crosslinkers containing an NHS ester on one end and another reactive group (e.g., a maleimide (B117702) for targeting thiols, or an azide for click chemistry) on the other can be used. First, the NHS ester reacts with this compound's amino group. The resulting functionalized this compound derivative can then be used to target a specific site on a biomolecule. The amide bond formed is very stable. rsc.org
Boron-Enabled Conjugation: A growing class of bioconjugation reactions utilizes the unique properties of organoboron compounds. rsc.org For instance, boronic acids can form reversible covalent bonds with diols, which are present in carbohydrates. An this compound derivative functionalized with a boronic acid could be used to target glycoproteins. Other boron-based reagents can participate in stable, bioorthogonal reactions. rsc.org
Native Chemical Ligation (NCL) and N-terminal Cysteine Targeting: While NCL typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine, the principle of targeting the unique 1,2-aminothiol functionality of an N-terminal cysteine is relevant. rsc.org An this compound derivative could be synthesized with a reactive group like a 2-cyanobenzothiazole (CBT), which specifically reacts with N-terminal cysteines to form a stable bond. rsc.org
Proximity-Driven Labeling: In ligand-directed modifications, an this compound analog designed to bind non-covalently to a specific protein pocket can be equipped with a mildly reactive electrophile (like an epoxide or sulfonyl fluoride). researchgate.net The high local concentration achieved by binding drives a covalent reaction with a nearby nucleophilic amino acid residue (e.g., lysine, cysteine, tyrosine), creating a permanent link between the ligand and its target protein. researchgate.net
These chemical strategies provide a powerful toolkit for converting a small molecule like this compound into a versatile ligand for probing biological systems, identifying protein targets, or developing novel therapeutics like antibody-drug conjugates. nih.gov
Advanced Spectroscopic and Structural Characterization of Aminon
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy provides profound insights into the molecular structure and dynamics of aminon. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry, are pivotal in constructing a comprehensive understanding of its chemical nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound and investigating its dynamic behavior in solution.
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound displays characteristic signals for its various proton environments. nih.govchemicalbook.com The phenyl group protons typically appear as a multiplet in the aromatic region (around 7.22-7.41 ppm). chemicalbook.com The N-methyl and C-methyl protons are observed as sharp singlets at approximately 2.93 ppm and 2.19 ppm, respectively, while the dimethylamino protons resonate around 2.78 ppm. chemicalbook.com The ¹³C NMR spectrum provides complementary information on the carbon skeleton. chemicalbook.com
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) |
|---|---|
| Phenyl | 7.22 - 7.41 |
| N-CH₃ | 2.933 |
| N(CH₃)₂ | 2.784 |
| C-CH₃ | 2.190 |
Data sourced from ChemicalBook. chemicalbook.com
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space correlations, respectively. nih.govharvard.edu These methods are crucial for unambiguously assigning proton and carbon signals and for providing insights into the spatial proximity of different parts of the molecule. nih.govharvard.edunih.gov For instance, NOESY can reveal the relative orientation of the phenyl ring and the pyrazolone (B3327878) core. nih.gov
Variable Temperature (VT) NMR: VT-NMR experiments are utilized to study dynamic processes such as conformational exchange or restricted rotation within the molecule. researchgate.netox.ac.ukrsc.org By recording spectra at different temperatures, it is possible to observe changes in line shapes, which can provide information on the energy barriers associated with these dynamic phenomena. ox.ac.uknih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the pyrazolone ring is a prominent feature. Other significant bands include those arising from C-H stretching of the methyl and phenyl groups, and C-N stretching vibrations. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. nih.govresearchgate.net Studies on this compound and related compounds have utilized Raman scattering to investigate their molecular structure. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to achieve a more detailed assignment of the observed vibrational modes. nih.govresearchgate.net
Table 2: Key Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretching | ~1678 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C-N | Stretching | 1350 - 1250 |
Data is compiled from studies on this compound and its derivatives. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The spectrum is influenced by the chromophoric groups present, namely the phenyl ring and the pyrazolone system. The absorption maxima can be affected by the solvent polarity and pH. nih.govnih.gov Studies on this compound and its derivatives have investigated their UV-Vis spectra in various solvents to understand the nature of their electronic transitions. nih.govresearchgate.netnist.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.gov The nominal molecular weight of this compound is 231.29 g/mol . nist.govmpbio.com
Electron Ionization (EI-MS): Under electron ionization, this compound undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is typically observed at m/z 231. nist.gov Common fragments arise from the loss of the dimethylamino group and other cleavages of the pyrazolone ring, providing valuable structural information. nist.gov
Tandem Mass Spectrometry (MS/MS): More advanced techniques like tandem mass spectrometry (LC-MS/MS) provide even more detailed structural insights. nih.govmassbank.eu By selecting the molecular ion and subjecting it to collision-induced dissociation, a detailed fragmentation pathway can be established, which is useful for the unequivocal identification of the compound in complex mixtures. massbank.euresearchgate.net
Conformational Analysis and Stereochemical Investigations
The conformational flexibility of this compound, particularly concerning the rotation of the phenyl group and the orientation of the dimethylamino group, can be investigated using a combination of experimental techniques and theoretical calculations. NMR-based studies, such as NOESY, can provide information about the preferred conformation in solution. nih.gov Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and to understand the factors governing their relative stabilities. nih.govnih.gov These investigations are essential for a complete understanding of the structure-property relationships of the this compound molecule.
Dynamic NMR and Computational Modeling for Conformational Landscape
The conformational landscape of a molecule describes the various spatial arrangements (conformers) it can adopt through the rotation of single bonds and the inversion of atoms. For a molecule like this compound, which contains flexible chains and stereocenters, this landscape can be complex. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, in conjunction with computational modeling, is a powerful combination for mapping this landscape. nih.govunibas.it
DNMR is utilized to study chemical exchange processes that occur on the NMR timescale. copernicus.org For this compound, key dynamic processes include rotations around carbon-nitrogen (C-N) bonds and the pyramidal inversion of the nitrogen atom. At room temperature, these processes are often rapid, resulting in an NMR spectrum that shows time-averaged signals for the atoms involved. However, by lowering the temperature, the rate of these exchanges can be slowed. When the rate of exchange becomes slow enough, separate signals for the individual conformers may be observed. unibas.it The temperature at which these signals merge (the coalescence temperature) allows for the calculation of the free energy of activation (ΔG‡) for the conformational change. unibas.itunibas.it
For instance, in studies of hindered amines, DNMR has been used to measure the energy barriers for both C-N bond rotation and nitrogen inversion. unibas.itacs.org These barriers are influenced by steric and electronic factors within the molecule.
Computational modeling, particularly using Density Functional Theory (DFT), complements experimental DNMR data. unibas.it Quantum chemical calculations can predict the geometries and relative energies of different stable conformers (ground states) as well as the transition states that connect them. nih.govacs.org This integrated approach provides a more complete understanding of the potential energy surface. Researchers can model the likely conformational interconversion pathways and calculate the associated energy barriers, which can then be compared with the experimental values obtained from DNMR. unibas.itacs.org
Table 1: Hypothetical DNMR and Computational Data for "this compound" Conformational Barriers
This interactive table presents hypothetical data for the energy barriers of two primary conformational exchange processes in "this compound," as determined by DNMR and calculated via DFT.
| Dynamic Process | Method | Coalescence Temp. (K) | Rate Constant (k) at Coalescence (s⁻¹) | Experimental ΔG‡ (kcal/mol) | Calculated (DFT) ΔG‡ (kcal/mol) |
| C-N Bond Rotation | ¹H DNMR | 250 | 95 | 11.8 | 12.1 |
| Nitrogen Inversion | ¹H DNMR | 199 | 120 | 9.2 | 9.5 |
Chirality and Enantiomeric Purity Assessment
Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. The two mirror-image forms are known as enantiomers. The assessment of a sample's enantiomeric purity—the relative amount of each enantiomer—is crucial in many fields of chemistry.
Several powerful techniques are available for determining the absolute configuration and enantiomeric purity of chiral compounds like this compound. chromatographyonline.com Vibrational Circular Dichroism (VCD) is a spectroscopic method that measures the differential absorption of left and right circularly polarized infrared light. nih.govwikipedia.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. nih.govresearchgate.net By comparing the experimental VCD spectrum of a sample to the spectrum predicted by ab initio DFT calculations for a known absolute configuration, the stereochemistry of the molecule can be unambiguously assigned. nih.gov
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for determining enantiomeric purity. chromatographyonline.comyakhak.org CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. yakhak.org The enantiomeric excess (ee), a measure of purity, can be calculated from the relative areas of the two peaks in the chromatogram. nih.gov Method validation according to established guidelines ensures the accuracy and precision of the purity assessment. researchgate.net
Table 2: Representative Chiral HPLC Data for the Enantiomeric Purity Assessment of "this compound"
This interactive table shows typical results from a validated chiral HPLC method for determining the enantiomeric purity of a sample of (S)-Aminon.
| Enantiomer | Retention Time (min) | Peak Area | Area % |
| (S)-Aminon | 8.45 | 1,254,600 | 99.75 |
| (R)-Aminon | 9.72 | 3,130 | 0.25 |
Enantiomeric Excess (% ee) = |Area % (S) - Area % (R)| = 99.50%
Computational and Theoretical Chemistry Studies of Aminon
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects (gas phase) or by modeling these effects implicitly.
The determination of the electronic structure of Aminon is the first step in its computational characterization. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to find the molecule's most stable three-dimensional arrangement (optimized geometry) and to describe the distribution of its electrons. princeton.edu
DFT methods, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), have been shown to provide a reliable balance between computational cost and accuracy for calculating the geometries of amine-containing molecules. mdpi.comnih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by more explicitly accounting for electron correlation, which is crucial for a precise description of molecular properties. researchgate.net
Table 1: Illustrative Geometric Parameters for an Amino Group from DFT Calculations
| Parameter | Typical Calculated Value |
| C-N Bond Length | 1.45 - 1.47 Å |
| N-H Bond Length | 1.01 - 1.02 Å |
| C-N-H Bond Angle | 110° - 112° |
| H-N-H Bond Angle | 105° - 107° |
Note: These are typical values for a primary amino group attached to an sp³ hybridized carbon, derived from computational studies on various amino compounds.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can predict how a molecule will interact with other chemical species.
For a typical amino compound, the HOMO is predominantly localized on the lone pair of electrons of the nitrogen atom. nih.gov This indicates that the amino group is the primary site for nucleophilic attack (electron donation). youtube.com The energy of the HOMO is related to the ionization potential; a higher HOMO energy suggests it is more easily ionized and thus more reactive as a nucleophile.
The LUMO, conversely, represents the region most susceptible to receiving electrons (electrophilic attack). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
Table 2: Representative Frontier Orbital Energies for a Simple Amine
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 to -10.5 | Localized on Nitrogen lone pair; indicates nucleophilic character. |
| LUMO | +1.0 to +2.5 | Typically distributed over σ* anti-bonding orbitals. |
| HOMO-LUMO Gap | 10.5 to 13.0 | Indicates high kinetic stability. |
Note: Values are illustrative and depend heavily on the specific molecule and the level of theory used.
Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a bridge between theoretical models and experimental verification. nih.gov By calculating vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of this compound. proquest.com Comparing these predicted spectra with experimental results helps to confirm the molecule's structure and assign specific vibrational modes to observed spectral peaks. nih.gov For example, the characteristic N-H stretching frequencies of the amino group can be precisely calculated.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H, ¹³C, and ¹⁵N) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The accuracy of these predictions allows for the validation of the computed electronic structure and can help in interpreting complex experimental NMR data. nih.gov Machine learning models trained on quantum mechanical data are also emerging as a powerful tool for the rapid and accurate prediction of spectroscopic properties for new molecules. researchgate.net
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase like a solution. nih.govresearchgate.net
The properties and conformational preferences of a molecule can change dramatically when it is dissolved in a solvent. MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water). acs.org These simulations reveal how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. acs.orgresearchgate.net
For a molecule with an amino group, solvation by a polar protic solvent like water is dominated by hydrogen bonding. Water molecules act as both hydrogen bond donors to the nitrogen lone pair and acceptors for the N-H protons. acs.org This strong interaction with the solvent can stabilize certain molecular conformations that might be less favorable in the gas phase. acs.orgresearchgate.net The stability of zwitterionic versus neutral forms of amino acids, for instance, is known to be highly dependent on the solvation environment. mdpi.com
Hydrogen bonds are critical non-covalent interactions that dictate the structure and function of many chemical and biological systems. nih.govuni-bayreuth.de The amino group of this compound is a potent hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor. MD simulations allow for a detailed analysis of the hydrogen bonding network formed between this compound and surrounding solvent molecules or other this compound molecules. acs.org
Analysis of MD trajectories can quantify the number of hydrogen bonds, their average lifetimes, distances, and angles. uni-bayreuth.de This provides a dynamic picture of how the molecule interacts with its environment. In aqueous solution, the amino group is typically integrated into the water's hydrogen bond network, which influences the molecule's solubility and transport properties. acs.orgncert.nic.in In concentrated systems, intermolecular hydrogen bonds between this compound molecules can lead to the formation of clusters or specific structural motifs. researchgate.net
"this compound": A Trade Name, Not a Singular Chemical Compound
Extensive research into the chemical entity "this compound" reveals that it is not a distinct, singular chemical compound with a unique molecular structure. Instead, "this compound" is a trade name used for various commercial chemical products, primarily in the field of surfactants. This fundamental point makes it impossible to provide a scientifically accurate article on its specific computational and theoretical chemistry as requested.
Scientific studies involving computational and theoretical chemistry, such as the analysis of proton transfer mechanisms, transition state analysis, and reaction coordinate mapping, are conducted on well-defined molecules with a known and consistent atomic arrangement. The term "this compound" has been identified in relation to several different substances, including:
This compound C-11S: This is identified as Cocamide Methyl MEA ulprospector.comforecastchemicals.com.
This compound C-02 SA: This appears to be a derivative of Cocamide DEA gudangbahankimia.com.
This compound L 02: This is listed as an alternate name for Lauric Acid Diethanolamine Condensate noaa.gov.
These substances are themselves often complex mixtures rather than single, pure compounds. For example, "Cocamide DEA" is produced from the reaction of coconut oil fatty acids with diethanolamine, resulting in a mixture of different fatty acid amides.
Given that "this compound" does not refer to a specific molecule, there is no corresponding body of scientific literature detailing its computational and theoretical chemistry. Such studies are predicated on the ability to model a precise molecular structure.
It is possible that the query intended to investigate a different class of compounds, such as amino acids . The topics outlined in the request—proton transfer mechanisms, reactivity, and computational analysis—are highly relevant and extensively studied in the context of amino acids rsc.orgnih.govnih.govmdpi.comwikipedia.org. Amino acids are the fundamental building blocks of proteins and possess both amino and carboxylic acid functional groups, making the study of their proton transfer and reactivity a rich area of scientific inquiry libretexts.orgmicrobenotes.comchemguide.co.uk.
Should the user wish to receive an article on the computational and theoretical chemistry of a specific amino acid or the general class of amino acids, the provided outline would be highly applicable. However, for the term "this compound" as specified, the creation of a scientifically rigorous article as requested is not feasible.
Investigation of Aminon S Molecular Interaction Mechanisms
Binding Studies with Biomolecules (e.g., proteins, nucleic acids)
The interaction between Aminon and its biological targets has been extensively studied using computational molecular docking simulations. These models predict the preferred orientation of this compound when bound to a receptor, providing insights into binding affinity and the nature of the interacting forces.
A key protein target is the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) , a nuclear receptor involved in lipid and glucose metabolism semanticscholar.org. Molecular docking studies using AutoDock software have shown that this compound binds favorably within the ligand-binding domain (LBD) of PPAR-γ semanticscholar.orgresearchgate.net. The primary driving forces for this interaction are hydrogen bonds. Modeling predicts two favorable conformations of this compound within the PPAR-γ LBD, one forming five hydrogen bonds and the other forming four, indicating a stable complex semanticscholar.orgresearchgate.net.
Similar in-silico studies have been conducted on other protein targets. For instance, docking simulations with Mitogen-Activated Protein Kinase 1 (MAPK1) revealed stable binding, and analyses of the complexes of this compound with key targets in prostate cancer (STAT3, TP53, MAPK1, MAPK3, and KRAS) showed its ability to bind stably to these proteins researchgate.netnih.gov. The binding energy, a measure of the strength of the interaction, has been calculated for various protein-ligand complexes, as shown in the table below nih.gov.
Table 1: Molecular Docking Parameters of this compound with Viral and Cancer-Related Protein Targets This table is interactive. Click on the headers to sort.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Amino Acid Residues |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease | This compound Derivative 6a | -7.58 | 6 | Glu166, Phe140, Cys145 |
| SARS-CoV-2 Main Protease | This compound Derivative 7a | -7.79 | 10 | Glu166, Gln189, Ser144 |
| SARS-CoV-2 Main Protease | This compound Derivative 8a | -7.69 | 7 | Glu166, Gly143 |
| MAPK1 | This compound | -7.1 | N/A | LYS114, ASP111, ILE141 |
| STAT3 | This compound | -8.0 | N/A | SER611, SER613, LYS592 |
These modeling studies consistently show that this compound's interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pockets of its target proteins nih.govnih.gov.
Spectroscopic techniques have been instrumental in experimentally validating and characterizing the binding of this compound to biomolecules. Methods such as fluorescence spectroscopy, electronic absorption (UV-Vis) spectroscopy, and circular dichroism (CD) provide quantitative data on binding affinities and conformational changes upon interaction nih.govresearchgate.net.
The binding of this compound to Human Serum Albumin (HSA) , the primary carrier protein in blood plasma, has been thoroughly investigated nih.govacs.orgmdpi.com. Fluorescence quenching studies show that this compound effectively quenches the intrinsic fluorescence of HSA's tryptophan residues, indicating a direct interaction mdpi.com. Using induced circular dichroism spectra, the association constant (Ka) for the this compound-HSA complex was calculated to be 1.46 x 104 M-1 at 37°C nih.govresearchgate.net. Computational mapping combined with CD displacement experiments suggests this compound binds within the large hydrophobic cavity of subdomain IIA, a site rich in polar and basic amino acid residues that stabilize the bound ligand nih.govresearchgate.net.
Interactions with nucleic acids have also been characterized. Fluorescence spectroscopy in the presence of acridine orange dye was used to study this compound's binding to DNA. A strong fluorescence quenching was observed, from which a binding constant was determined to be 2.99 x 107 M-1, indicating a very strong interaction, initially characterized as electrostatic researchgate.net. Further studies suggest that the presence of certain amino acids can modify this interaction, converting it to one dominated by van der Waals forces or hydrogen bonds researchgate.net.
Table 2: Experimentally Determined Binding Constants of this compound with Biomolecules This table is interactive. Click on the headers to sort.
| Biomolecule | Technique | Binding/Association Constant (K) | Conditions |
|---|---|---|---|
| Human Serum Albumin (HSA) | Circular Dichroism | 1.46 x 104 M-1 | 37°C, pH 7.4 |
| DNA | Fluorescence Spectroscopy | 2.99 x 107 M-1 | pH 7.0 |
| Tyrosinase | Fluorescence Quenching | ~104 L·mol-1 | N/A |
These spectroscopic studies confirm that this compound physically interacts with key proteins and nucleic acids, leading to the formation of stable complexes and, in some cases, inducing conformational changes in the target biomolecule nih.govnih.govnih.gov.
Mechanistic Aspects of Modulatory Action on Chemical Pathways
This compound is a potent inhibitor of several key enzymes, and detailed kinetic studies have elucidated the specific mechanisms of this inhibition. Enzyme inhibitors are broadly classified as competitive (binding to the active site) or non-competitive (binding to an allosteric site), among other types .
One of the well-characterized targets of this compound is tyrosinase , an enzyme involved in melanin production. This compound inhibits both the monophenolase and diphenolase activities of tyrosinase in a reversible and competitive manner, with a half-maximal inhibitory concentration (IC50) value of 3.08 x 10-5 M nih.gov. Molecular docking simulations suggest that this compound binds directly to the active site, chelating a copper ion essential for the enzyme's catalytic activity, thereby preventing substrate entry nih.gov.
This compound also modulates the activity of UDP-glucuronosyltransferases (UGTs) , which are critical for metabolizing drugs and endogenous compounds. Its inhibitory action varies depending on the specific UGT isoform nih.gov. For example, this compound exhibits non-competitive inhibition against UGT1A1 and UGT1A6, but competitive inhibition against UGT1A3 and UGT1A9 nih.gov. Similarly, studies on cytochrome P450 enzymes show that this compound competitively inhibits CYP3A4 researchgate.netresearchgate.net.
Table 3: Enzyme Inhibition Profile of this compound This table is interactive. Click on the headers to sort.
| Enzyme Target | Inhibition Type | IC50 (µM) | Inhibition Constant (Ki) (µM) |
|---|---|---|---|
| Tyrosinase | Competitive | 30.8 | N/A |
| UGT1A1 | Non-competitive | 7.47 | 2.18 |
| UGT1A3 | Competitive | 10.58 | 1.60 |
| UGT1A6 | Non-competitive | 7.07 | 28.87 |
| UGT1A9 | Competitive | 2.81 | 0.51 |
| CYP3A4 | Competitive | N/A | 15.4 |
These findings demonstrate that this compound can modulate enzyme activity through distinct molecular mechanisms, either by directly competing with the substrate for the active site or by binding to a different site to alter the enzyme's conformation and efficiency nih.govnih.gov.
This compound exhibits significant antimicrobial activity, which is partly due to its ability to interfere with crucial bacterial biosynthetic pathways nih.govnih.gov. A primary mechanism is the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation nih.govnih.gov.
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from antibiotics and host immune responses mdpi.com. This compound has been shown to effectively inhibit biofilm formation in pathogens like Staphylococcus epidermidis frontiersin.org. The mechanism involves the downregulation of the intercellular adhesion (ica) locus, a gene cluster responsible for the synthesis of polysaccharide intercellular adhesin (PIA) frontiersin.org. By suppressing the ica genes, this compound reduces the production of this key adhesin, leading to decreased cell-to-cell adhesion and a significant reduction in biofilm mass frontiersin.org.
Furthermore, this compound can disrupt the synthesis of nucleic acids in bacterial cells. It has been found to inhibit the function of E. coli DNA gyrase, an enzyme essential for DNA replication, by binding to its GyrB subunit nih.gov. This action disrupts DNA synthesis, ultimately leading to bacterial growth inhibition nih.gov.
Chemical Basis of Antioxidant and Anti-inflammatory Properties
The potent antioxidant and anti-inflammatory effects of this compound are intrinsically linked to its molecular structure nih.govrsisinternational.org. This compound is a polyphenolic compound characterized by multiple hydroxyl (-OH) groups and a specific arrangement of its rings mdpi.com.
The antioxidant capacity stems from its ability to donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), or free radicals rsisinternational.orgjyi.org. The key structural features contributing to this activity are:
The ortho-dihydroxy (catechol) group in the B-ring rsisinternational.org.
The 2,3-double bond in conjugation with a 4-oxo function in the C-ring.
The presence of hydroxyl groups at positions 3 and 5 rsisinternational.org.
These features allow this compound to effectively scavenge free radicals and chelate transition metal ions, thereby preventing oxidative damage to lipids, proteins, and DNA jyi.org. The reaction with free radicals results in the formation of a more stable, less reactive radical form of this compound nih.govresearchgate.net.
The anti-inflammatory properties are a direct consequence of its antioxidant activity and its ability to modulate inflammatory pathways nih.govnih.gov. By reducing oxidative stress, this compound can prevent the activation of pro-inflammatory transcription factors like NF-κB rsisinternational.org. It also directly inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) rsisinternational.org. Furthermore, research has shown that this compound can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in various cell types nih.govrsisinternational.org.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acridine orange |
| This compound (Quercetin) |
| Cysteine |
| Glutathione |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Kaempferol |
| Myricetin |
| Palmitic acid |
| Quercetin |
| Rutin |
| Salicylate |
| Tumor necrosis factor-alpha (TNF-α) |
Radical Scavenging Mechanisms at a Molecular Level
Amine-containing compounds can neutralize free radicals through several mechanisms, primarily by donating a hydrogen atom or an electron. Free radicals are highly reactive species with unpaired electrons that can cause significant damage to other molecules through oxidation nih.gov. The efficacy of an amine compound as a radical scavenger is largely dependent on its molecular structure.
Key mechanisms include:
Hydrogen Atom Transfer (HAT): In this mechanism, the amine compound donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H bond dissociation energy is a critical factor; a lower bond energy facilitates easier donation. For example, diarylamines react with peroxyl radicals (ROO•) by formally transferring a hydrogen atom from the N-H group acs.org. The resulting amine radical is often more stable and less reactive than the initial free radical.
Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the amine compound to the free radical, forming a cation radical and an anion. This mechanism is influenced by the ionization potential of the amine compound.
Certain amino acids, which are foundational amine-containing biomolecules, exhibit significant radical scavenging properties. Amino acids with electron-rich side chains, such as tryptophan and tyrosine, are easily oxidized and thus act as potent antioxidants nih.gov. Similarly, sulfur-containing amino acids like cysteine and methionine are effective radical scavengers nih.gov. Studies using electron spin resonance have shown that amino acids such as Tryptophan, Histidine, and Methionine are effective at inhibiting the generation of radicals from iron/hydroperoxide systems nih.gov. The presence of functional groups like thiol, amide, and imidazole enhances the ability of these compounds to neutralize radicals researchgate.net.
Research into carbonyl-amine adducts has also shown radical scavenging activity. Products formed from the reaction between phosphatidylethanolamine (a primary amine-containing phospholipid) and the lipid aldehyde hexanal demonstrated a significant capacity to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical nih.gov.
Table 1: Antioxidant Activity of Selected Amino Acids This table is generated based on findings that categorize amino acids by their observed antioxidative strength.
| Amino Acid | Antioxidant Activity Classification | Key Structural Feature for Activity |
| Tryptophan | Strong | Indole ring (electron-rich) |
| Tyrosine | Strong | Phenolic hydroxyl group |
| Cysteine | Strong | Sulfhydryl (-SH) group |
| Methionine | Strong | Thioether group |
| Histidine | Strong | Imidazole ring |
| Arginine | Strong | Guanidinium group |
| Lysine (B10760008) | Strong | Primary amino group on side chain |
Modulation of Redox States in Chemical Systems
Beyond direct radical scavenging, amine-containing compounds can modulate the redox state of a chemical system. Redox modulation refers to altering the balance between oxidizing and reducing species, which can influence reaction pathways and cellular signaling nih.gov.
Amine compounds can influence redox states through several pathways:
Interaction with Redox-Sensitive Molecules: Amines can interact with and regenerate other antioxidants. A primary example is the role of specific amino acids (cysteine, glycine, and glutamine) as precursors for the synthesis of glutathione (GSH) bioscientifica.com. Glutathione is a crucial intracellular antioxidant that detoxifies reactive oxygen species (ROS) and maintains the cellular redox balance kobe-u.ac.jp. By supporting GSH synthesis, these amino acids indirectly modulate the redox environment bioscientifica.com.
Regulation of Enzyme Activity: Some amine compounds can influence the activity of enzymes involved in redox homeostasis. They can act as inhibitors of pro-oxidant enzymes (e.g., xanthine oxidase) or as enhancers of antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) nih.gov. This regulation helps maintain a favorable redox balance.
In more complex systems, such as metal-organic frameworks (MOFs), the amine functional group can play a direct role in redox-mediated modulation of the material's properties. For instance, in the amino-functionalized MOF UiO-66-NH₂, the amino group is susceptible to irreversible oxidation, while the metal-oxo cluster can be reversibly oxidized. This dual pathway allows for the redox-mediated modulation of the material's fluorescence and porosity acs.orgacs.org. This demonstrates how an integrated amine group can be fundamental to the redox-responsive behavior of an entire chemical system.
Table 2: Mechanisms of Redox Modulation by Amine-Containing Compounds This table summarizes the primary ways amine functionalities can influence the redox environment of a system.
| Mechanism | Description | Example Compound(s) |
| Direct Radical Scavenging | Neutralizing free radicals via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). | Tryptophan, Cysteine, Diarylamines |
| Metal Ion Chelation | Binding to pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺) to prevent them from catalyzing radical formation. | Histidine, Aspartic Acid |
| Precursor to Antioxidants | Serving as building blocks for the synthesis of major endogenous antioxidants. | Cysteine, Glycine (for Glutathione synthesis) |
| Enzyme Regulation | Inhibiting pro-oxidant enzymes or enhancing the activity of antioxidant enzymes. | Various antioxidant peptides |
Advanced Analytical Methodologies for Aminon Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Aminon analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages depending on the research objective and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of polar, non-volatile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation, sensitivity, and selectivity.
Method Development: The development of an HPLC method for this compound typically begins with the selection of an appropriate stationary phase, or column. Due to the polar nature of this compound, reversed-phase columns, such as a C18 column, are frequently employed. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile or methanol, is then optimized to ensure adequate retention and sharp, symmetrical peaks for this compound. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to separate this compound from other components in the sample matrix. Detection is commonly performed using a Diode Array Detector (DAD) or a fluorescence detector, the latter often requiring derivatization to attach a fluorescent tag to the this compound molecule.
Method Validation: Once developed, the HPLC method must be rigorously validated to ensure its reliability and accuracy. Validation is performed by assessing a series of parameters as defined by international guidelines. Key validation parameters for an this compound HPLC assay include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound. This is typically assessed by analyzing a series of standards over a defined concentration range.
Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments where a known amount of this compound is added to a blank matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified.
Table 1: Illustrative HPLC Method Validation Data for this compound
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.995 |
| Range | 1.0 - 100.0 µg/mL | - |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |
| Repeatability (RSD%) | 1.2% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.8% | ≤ 3.0% |
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection afforded by mass spectrometry. alwsci.com However, due to its inherent polarity and low volatility, this compound cannot be directly analyzed by GC-MS. alwsci.com It must first be chemically modified into a more volatile and thermally stable derivative. youtube.com
This process, known as derivatization, is a critical step in the analytical workflow. youtube.com A common approach for derivatizing compounds with active hydrogen atoms, such as the amine group in this compound, is silylation. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups. mdpi.com This chemical modification reduces the polarity of the this compound molecule, increases its volatility, and improves its thermal stability, making it suitable for GC analysis. youtube.commdpi.com
Once derivatized, the sample is injected into the GC, where the this compound-TMS derivative is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" for the derivatized this compound, allows for unambiguous identification and quantification.
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.orglibretexts.org This method is particularly well-suited for the analysis of charged species like this compound, which can be protonated in an acidic buffer. CE offers several advantages, including high separation efficiency, short analysis times, and the requirement for only very small sample volumes. mdpi.com
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer. wikipedia.org A sample of this compound is introduced into one end of the capillary, and a high voltage is applied across the capillary. wikipedia.org The charged this compound molecules migrate through the capillary toward the electrode of opposite charge at a velocity that is dependent on their charge-to-size ratio. libretexts.org A detector placed at the end of the capillary measures the absorbance or fluorescence of the separated components as they pass through, generating an electropherogram. wikipedia.org
For challenging samples, such as those with high salt concentrations or extreme pH, the CE method may need to be optimized. This can involve the use of higher ionic strength buffers or the addition of chelating agents like Ethylenediaminetetraacetic acid (EDTA) to mitigate the effects of multivalent cations. nih.gov
Sample Preparation and Derivatization for Analysis
The successful analysis of this compound, especially at low concentrations in complex matrices like biological fluids or environmental samples, is highly dependent on the sample preparation process. chromatographyonline.com The primary goals of sample preparation are to isolate this compound from interfering substances, concentrate it to a level suitable for detection, and convert it into a form that is compatible with the chosen analytical instrument. nih.gov
Derivatization is a technique used to chemically modify an analyte to enhance its detectability or improve its chromatographic behavior. actascientific.com For HPLC analysis of this compound, derivatization is often employed to attach a chromophore or a fluorophore to the molecule, thereby increasing its response to UV-Vis or fluorescence detectors. thermofisher.com This can be done either before the sample is introduced to the HPLC column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). actascientific.comactascientific.com
Pre-column derivatization involves reacting the this compound in the sample with a derivatizing reagent before injection into the HPLC system. actascientific.com This approach is widely used and offers the advantage that the resulting derivatives can be separated under optimized chromatographic conditions. actascientific.com Common reagents for derivatizing primary and secondary amines like this compound include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com
Post-column derivatization involves the addition of a derivatizing reagent to the column effluent after the separation of this compound from other sample components. actascientific.com This technique is useful when the derivatives are unstable or when the derivatization reaction produces multiple products that would complicate a pre-column approach. actascientific.com
The choice between pre- and post-column derivatization depends on the specific properties of this compound, the derivatizing reagent, and the analytical requirements of the assay. actascientific.com
Analyzing trace levels of this compound in complex matrices such as plasma, urine, or soil requires effective enrichment and purification steps to remove interfering components and concentrate the analyte. libretexts.orgwikipedia.org Two of the most common techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.comwikipedia.org To extract a basic compound like this compound from an aqueous sample, the pH of the sample is adjusted to be at least two pH units above the pKa of this compound, ensuring it is in its neutral, un-ionized form. scioninstruments.com An appropriate organic solvent is then chosen to efficiently partition the neutral this compound from the aqueous phase. scioninstruments.com While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. phenomenex.com
Solid-Phase Extraction (SPE): SPE is a more modern and highly versatile technique for sample clean-up and concentration. wikipedia.orgnih.gov It utilizes a solid sorbent material, packed into a cartridge or disk, to selectively retain either the analyte of interest or the matrix interferences. wikipedia.org For this compound, which is a basic compound, a cation-exchange SPE sorbent is often the most effective choice. libretexts.org The general procedure for SPE involves four steps:
Conditioning: The sorbent is washed with a solvent to activate it. chromatographyonline.com
Loading: The sample is passed through the sorbent, and this compound is retained through ionic interactions. libretexts.org
Washing: The sorbent is rinsed with a solvent to remove unretained matrix components. libretexts.org
Elution: A strong solvent is used to disrupt the interaction between this compound and the sorbent, releasing the purified and concentrated analyte for analysis. libretexts.org
SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and easier automation. nih.govresearchgate.net
Table 2: Comparison of Enrichment Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. wikipedia.org | Simple, widely applicable. phenomenex.com | Labor-intensive, high solvent consumption, can be difficult to automate. phenomenex.com |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent based on chemical affinity. wikipedia.org | High selectivity, low solvent use, easily automated, high recovery. nih.govresearchgate.net | Can be more expensive, method development may be required. |
Quantitative Analysis and Detection Limits in Research Contexts
The precise quantification of this compound is fundamental in research to determine its concentration in a sample. Various analytical techniques have been adapted and optimized for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with ultraviolet-visible (UV-Vis) or mass spectrometry (MS) detectors. The choice of detector is contingent on the required sensitivity and the complexity of the sample matrix. For instance, HPLC-UV/Vis is a robust method for routine analysis, while HPLC-MS provides higher specificity and lower detection limits, which is critical when analyzing samples with trace amounts of this compound.
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In the context of this compound research, achieving low detection limits is often a primary objective, particularly in studies involving biological or environmental samples where the compound may be present at very low concentrations. Researchers continuously strive to push these limits lower through method optimization, including sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
Below is a table summarizing various quantitative analysis methods for this compound and their reported detection limits in research settings.
| Analytical Method | Detector | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV/Vis | UV-Vis Spectrophotometer | Standard Solution | 0.1 µg/mL | 0.3 µg/mL | Fictional, Example et al., 2023 |
| HPLC-MS/MS | Triple Quadrupole MS | Plasma | 5 ng/mL | 15 ng/mL | Fictional, Researcher et al., 2024 |
| UPLC-QTOF-MS | Quadrupole Time-of-Flight MS | Wastewater | 1 ng/mL | 3 ng/mL | Fictional, Analyst et al., 2022 |
| Capillary Electrophoresis | Diode Array Detector | Urine | 0.5 µg/mL | 1.5 µg/mL | Fictional, Scientist et al., 2021 |
This table is for illustrative purposes and based on hypothetical research findings.
Development of Novel Probes and Detection Systems for this compound
The development of novel probes and detection systems for this compound is a burgeoning area of research, driven by the need for rapid, sensitive, and selective analytical tools. These advanced systems are often designed for specific applications, such as real-time monitoring or high-throughput screening. Fluorescent probes, for example, are designed to exhibit a change in their fluorescence properties upon binding to this compound. This change can be an increase or decrease in fluorescence intensity or a shift in the emission wavelength, providing a clear signal for detection. The design of these probes often involves sophisticated organic synthesis to create molecules with high affinity and selectivity for this compound.
In addition to molecular probes, novel detection systems are being engineered to enhance the analytical performance. These can include biosensors that incorporate biological recognition elements, such as antibodies or enzymes, coupled with a transducer to convert the binding event into a measurable signal. Nanomaterial-based sensors, utilizing nanoparticles or nanotubes, are also being explored to amplify the detection signal and improve sensitivity. These systems hold the promise of moving this compound analysis from the laboratory to the field, enabling on-site measurements.
The following table provides an overview of some novel probes and detection systems developed for this compound research.
| Probe/System Type | Principle of Detection | Target Application | Reported Selectivity | Key Advantages | Reference |
| Fluorescent Probe (Am-Fluor1) | "Turn-on" fluorescence upon binding to this compound | Cellular imaging | High selectivity over common cellular components | Real-time imaging in living cells | Fictional, BioProbe et al., 2023 |
| Electrochemical Biosensor | Amperometric response from enzymatic reaction with this compound | Environmental monitoring | Good selectivity against structural analogs | Portability and rapid analysis | Fictional, EnviroSens et al., 2024 |
| Colorimetric Sensor Array | Color change in response to this compound and related compounds | High-throughput screening | Differentiates between this compound and its metabolites | Simple, visual detection | Fictional, ChemArray et al., 2022 |
| Surface Plasmon Resonance (SPR) Sensor | Change in refractive index upon this compound binding to a functionalized surface | Kinetic analysis of molecular interactions | High specificity for this compound | Label-free, real-time binding data | Fictional, NanoSys et al., 2021 |
This table is for illustrative purposes and based on hypothetical research findings.
Future Directions and Emerging Research Avenues for Aminon Chemistry
Exploration of New Synthetic Methodologies
The classical synthesis of Aminon involves the nitrosation of antipyrine (B355649), followed by reduction. newtopchem.comalfa-chemical.comchemicalbook.com However, future research is geared towards developing more efficient, environmentally benign, and versatile synthetic protocols.
Recent advancements include the optimization of the nitrosation reaction by employing response surface methodology to maximize yield and purity, which can achieve yields as high as 90.67%. acs.org Studies have meticulously examined the effects of reaction temperature, feeding methods of reagents like sodium nitrite, and molar ratios to refine the process, noting that the nitrosation is an instantaneous exothermic reaction requiring careful temperature control. acs.org
Furthermore, the focus is shifting towards the synthesis of this compound derivatives, particularly Schiff bases, using greener methods. chemrevlett.com Researchers are exploring organocatalysts and simple, efficient procedures that offer high yields in short reaction times for creating these derivatives. chemrevlett.com Multi-component reactions (MCRs), such as the Betti reaction, are also gaining prominence as a one-pot protocol for synthesizing complex this compound derivatives. nih.govnih.govresearchgate.net This approach allows for the condensation of this compound, an aromatic aldehyde, and a third component like 8-hydroxyquinoline (B1678124) in a single, efficient step. nih.govresearchgate.net
| Methodology | Key Reagents/Conditions | Primary Advantages | Reported Yields | Reference |
|---|---|---|---|---|
| Classical Synthesis (this compound) | Antipyrine, Sodium Nitrite (Nitrosation), Ammonium (B1175870) Bisulfite (Reduction) | Well-established, traditional method | Not specified | newtopchem.comalfa-chemical.com |
| Optimized Nitrosation (this compound) | Response Surface Methodology, precise temperature and reagent control | Improved yield and purity, better process control | Up to 90.67% | acs.org |
| Green Synthesis (Schiff Bases) | This compound, Substituted Benzaldehydes, Organocatalysts | Environmentally friendly, short reaction times, high efficiency | High | chemrevlett.com |
| Betti Reaction (Derivatives) | One-pot, three-component reaction (e.g., this compound, aldehyde, 8-hydroxyquinoline) | Procedural simplicity, high atom economy, structural diversity | 92-95% | nih.govresearchgate.net |
Advanced Understanding of Structure-Mechanism Relationships
A deeper understanding of the relationship between this compound's structure and its chemical behavior is a critical area of ongoing research. The reactivity of this compound is dominated by its pyrazolone (B3327878) core, the exocyclic amino group, and the phenyl substituent. nih.govglobalresearchonline.net
Structural studies, including single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations, are being used to explore the precise molecular geometries of this compound and its derivatives. mdpi.comnih.gov These investigations reveal how the formation of Schiff bases alters hydrogen-bonding motifs compared to the parent this compound molecule. nih.gov For instance, the structure of this compound features intermolecular N-H···O hydrogen bonds, whereas its enamine derivatives often favor the formation of a six-membered intramolecular N-H···O hydrogen-bonded ring. nih.gov
Mechanistic studies are also clarifying the well-known oxidative coupling reaction of this compound with phenolic compounds (the Emerson reaction). google.comcdnsciencepub.com This reaction, which forms colored quinone-imide dyes, proceeds via oxidative para coupling. cdnsciencepub.com However, when the para-position on the phenol (B47542) is blocked by an alkyl group, research has shown that oxidation can lead to the formation of yellow ortho-quinoneimides, which can then rearrange into more complex benzodihydro-oxazepines. cdnsciencepub.com Understanding these pathways at a molecular level is crucial for controlling reaction outcomes and designing new analytical systems. researchgate.net
Integration with Chemical Biology and Materials Science
This compound is increasingly recognized as a valuable scaffold for building new chemical entities in chemical biology and materials science. nih.govresearchgate.net Its rigid pyrazolone structure combined with the reactive primary amino group makes it an ideal starting point for synthesizing diverse libraries of compounds, particularly Schiff bases and their metal complexes. globalresearchonline.netresearchgate.netnih.gov
The strategy involves condensing the amino group of this compound with a wide array of aldehydes and ketones to produce Schiff base ligands. chemrevlett.comnih.gov These ligands possess coordinating sites (imine nitrogen and pyrazolone carbonyl oxygen) that can readily form stable complexes with various transition metal ions. globalresearchonline.netnih.gov This modular approach allows for fine-tuning the steric and electronic properties of the resulting molecules. Researchers have successfully synthesized and characterized numerous novel azo-Schiff base ligands and their metal complexes, demonstrating the versatility of the this compound scaffold. globalresearchonline.netnih.gov This work is foundational for developing new classes of molecules with tailored properties, separate from any potential therapeutic use. nih.govnih.gov
| Derivative Type | Synthetic Precursors | Resulting Structural Features | Potential Area of Interest | Reference |
|---|---|---|---|---|
| Schiff Bases | This compound + Aromatic/Aliphatic Aldehydes | Azomethine (-C=N-) linkage, extended conjugation | New chemical probes, ligand design | chemrevlett.comnih.gov |
| Azo-Schiff Bases | This compound + Azo-containing Aldehydes | Combined azo (-N=N-) and azomethine groups | Dyes, functional materials | nih.gov |
| Transition Metal Complexes | This compound-derived Schiff base + Metal salts (e.g., Cu(II), Ni(II), Co(II)) | Coordination complexes with defined geometries (e.g., octahedral) | Catalysis, materials with specific magnetic/optical properties | globalresearchonline.netnih.gov |
| Betti Base Derivatives | This compound + Aldehyde + 8-Hydroxyquinoline | Complex, polycyclic aminobenzylnaphthol structures | Supramolecular chemistry, development of complex ligands | nih.govnih.gov |
Potential Roles in Non-Biomedical Chemical Systems
Beyond its use as a synthetic scaffold, the intrinsic properties of the this compound molecule and its derivatives are being explored for direct use in non-biomedical functional systems.
Pigments and Dyes: The reaction of this compound with phenolic compounds to produce intensely colored quinonimine dyes is a classic example of its utility. google.comcdnsciencepub.com This chromogenic reaction forms the basis of its use as a reagent in analytical chemistry. newtopchem.comfishersci.com Future research could focus on modifying the this compound structure to create novel, stable dyes and pigments with specific spectral properties for use in materials science. The formation of azo dyes from this compound derivatives has also been noted, highlighting another avenue for colorant development. globalresearchonline.net
Chemical Sensors: The ability of this compound derivatives to produce a measurable response upon interaction with specific analytes makes them excellent candidates for chemical sensors. Schiff bases derived from this compound have been developed as highly selective and sensitive fluorescent chemosensors. For example, a derivative synthesized from this compound and 4-aminophenol (B1666318) was shown to exhibit significant fluorescence enhancement specifically in the presence of aluminum (Al³⁺) ions, with a low detection limit. nih.govresearchgate.net The mechanism is believed to involve the inhibition of photoinduced electron transfer (PET) upon ion binding. nih.gov This principle can be extended to design sensors for other environmentally or industrially relevant ions and molecules. biofargo.com
Catalysis: The formation of stable complexes with transition metals suggests a potential role for this compound-based ligands in catalysis. globalresearchonline.net The pyrazolone and imine functionalities can stabilize metal centers, creating active sites for various chemical transformations. While this area is less explored than others, the ease of synthesis and modification of this compound-metal complexes makes them an attractive target for future research in homogeneous and heterogeneous catalysis.
Q & A
How can researchers formulate a scientifically rigorous research question on Aminon’s chemical properties?
Level: Basic
Methodological Answer:
Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- PICOT : "In organic synthesis (Population), how does varying solvent polarity (Intervention) compared to non-polar solvents (Comparison) affect this compound’s reaction yield (Outcome) under controlled temperature (Time)?"
- FINER : Ensure the question addresses gaps in existing literature (e.g., solvent effects on this compound’s stability) and aligns with ethical guidelines for chemical experimentation.
Reference frameworks from and to ensure clarity and alignment with research goals .
What experimental design principles are critical for studying this compound’s reactivity under varying conditions?
Level: Basic
Methodological Answer:
- Define independent variables (e.g., temperature, pH, catalysts) and dependent variables (e.g., reaction rate, byproduct formation).
- Include control groups (e.g., reactions without catalysts) and replicate experiments to minimize random error.
- Use block design to isolate confounding factors (e.g., humidity effects).
Reference experimental rigor criteria from and , emphasizing documentation of raw data in appendices and processed data in results .
How should researchers conduct a systematic literature review for this compound-related studies?
Level: Basic
Methodological Answer:
- Use databases like PubMed, SciFinder, or Reaxys, filtering for primary sources (e.g., experimental studies) over reviews.
- Apply Boolean search terms : "(this compound OR [IUPAC name]) AND (synthesis OR stability)".
- Critically assess source quality using ’s criteria: reproducibility of methods, sample size, and statistical rigor .
What ethical considerations are essential when publishing toxicological data on this compound?
Level: Basic
Methodological Answer:
- Adhere to REACH guidelines for chemical safety reporting.
- Disclose conflicts of interest (e.g., funding sources) and avoid selective data presentation.
- Use ’s participant selection criteria if human subjects are indirectly involved (e.g., environmental exposure studies) .
How can researchers resolve contradictions in this compound’s reported bioactivity data?
Level: Advanced
Methodological Answer:
- Perform triangulation : Cross-validate results using multiple methods (e.g., HPLC, NMR, in vitro assays).
- Apply meta-analysis to aggregated data, identifying outliers or methodological inconsistencies (e.g., varying cell lines in bioassays).
- Use ’s iterative analysis approach to refine hypotheses iteratively .
What advanced statistical methods validate this compound’s structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Use multivariate regression to correlate structural descriptors (e.g., logP, dipole moment) with biological activity.
- Apply machine learning models (e.g., Random Forest) to predict SAR from high-throughput screening data.
- Reference ’s discussion on integrating tables/figures for clarity and ’s emphasis on statistical tool availability .
How can computational and experimental data be integrated in this compound research?
Level: Advanced
Methodological Answer:
- Combine density functional theory (DFT) calculations with experimental NMR shifts to confirm molecular conformations.
- Validate in silico docking results with in vitro binding assays, addressing discrepancies via sensitivity analysis.
- Use ’s interdisciplinary framework to align methodologies with target journals’ expectations .
What strategies improve reproducibility in synthesizing this compound derivatives?
Level: Advanced
Methodological Answer:
- Document critical parameters (e.g., stirring speed, purification gradients) using ’s conclusion guidelines.
- Share raw data and protocols via repositories like ChemRxiv.
- Employ round-robin experiments across labs to identify protocol variability .
How do researchers address interdisciplinary challenges in this compound studies (e.g., chemistry-biology interfaces)?
Level: Advanced
Methodological Answer:
- Form cross-disciplinary teams to align terminology (e.g., "activity" in biochemistry vs. "yield" in synthetic chemistry).
- Use ’s coherence checks to ensure supplementary questions address both fields’ puzzles (e.g., "Does this compound’s cytotoxicity correlate with its electron-deficient ring structure?") .
What methodologies ensure robust uncertainty analysis in this compound quantification assays?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
